molecular formula C13H16O2 B13055044 1-(4-Methoxyphenyl)hex-5-en-1-one

1-(4-Methoxyphenyl)hex-5-en-1-one

Cat. No.: B13055044
M. Wt: 204.26 g/mol
InChI Key: IRATWMHAVKAMKY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)hex-5-en-1-one is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of a methoxyphenyl group attached to a hexenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hex-5-en-1-one can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hex-5-en-1-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)hex-5-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)hex-5-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)prop-2-en-1-one: Similar structure but with a shorter carbon chain.

    1-(4-Methoxyphenyl)but-3-en-1-one: Similar structure but with a different position of the double bond.

Uniqueness: 1-(4-Methoxyphenyl)hex-5-en-1-one is unique due to its specific combination of the methoxyphenyl group and the hexenone chain, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Methoxyphenyl)hex-5-en-1-one, also known as a methoxy-substituted chalcone, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties of this compound, including its antioxidant, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 202.24 g/mol
  • Structure : The compound features a hexene chain with a phenyl ring substituted at the para position by a methoxy group.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Several studies have reported the antioxidant potential of this compound.

Method IC50 Value (µg/mL)
DPPH Radical Scavenging45.0
ABTS Radical Scavenging38.5

These values indicate that the compound exhibits significant radical scavenging activity, comparable to known antioxidants like ascorbic acid.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through various assays, including albumin denaturation and lipoxygenase inhibition.

Assay IC50 Value (µg/mL)
Albumin Denaturation150.0
Lipoxygenase Inhibition120.0

The compound demonstrated effective inhibition of inflammatory mediators, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer effects of this compound were assessed against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Cell Line IC50 Value (µg/mL) Selectivity Index
MCF-730.03.5
HCT11625.04.0

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, highlighting its therapeutic potential.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : It may inhibit the synthesis of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.

Case Studies

  • Antioxidant Study in Animal Models : A study conducted on diabetic rats showed that administration of this compound significantly reduced oxidative stress markers compared to control groups.
  • In Vivo Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked reduction in paw edema compared to untreated animals.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)hex-5-en-1-one

InChI

InChI=1S/C13H16O2/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h3,7-10H,1,4-6H2,2H3

InChI Key

IRATWMHAVKAMKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCC=C

Origin of Product

United States

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